molecular formula C20H23N3O5S2 B2888024 2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-N-(p-tolyl)acetamide CAS No. 898418-51-4

2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-N-(p-tolyl)acetamide

Cat. No. B2888024
CAS RN: 898418-51-4
M. Wt: 449.54
InChI Key: COMZAAMCYCEBLP-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. For example, the carbonyl group might undergo nucleophilic addition reactions, and the sulfonyl group could potentially participate in substitution reactions .

Scientific Research Applications

Antihypertensive Activity

Research has explored the antihypertensive properties of similar compounds to 2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-N-(p-tolyl)acetamide. For instance, Caroon et al. (1981) synthesized a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with different substitutions, some of which demonstrated potential as antihypertensive agents in rats (Caroon et al., 1981).

Kappa-Opioid Receptor Antagonism

Grimwood et al. (2011) studied 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a compound structurally similar to the specified acetamide, as a novel kappa-opioid receptor antagonist. This research highlighted its potential for treating depression and addiction disorders (Grimwood et al., 2011).

Antimicrobial Activity

Patel and Patel (2015) reported on the synthesis of various spiro thiazolinone heterocyclic compounds, showing antimicrobial activities. These findings are significant as they suggest potential applications in combating microbial infections (Patel & Patel, 2015).

Analgesic and Anti-Inflammatory Activities

Mazzone et al. (1987) synthesized acetamides and arylureas from 2-amino-5-alkoxyphenyl-1,3,4-oxa(thia)diazoles, revealing their antiinflammatory and analgesic activities. This suggests potential applications in pain relief and inflammation control (Mazzone et al., 1987).

properties

IUPAC Name

N-(4-methylphenyl)-2-oxo-2-(4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S2/c1-15-4-6-16(7-5-15)21-18(24)19(25)22-10-8-20(9-11-22)23(12-13-28-20)30(26,27)17-3-2-14-29-17/h2-7,14H,8-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMZAAMCYCEBLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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